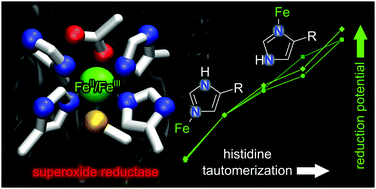Rational redox tuning of transition metal sites: learning from superoxide reductase†
Chemical Communications Pub Date: 2019-07-08 DOI: 10.1039/C9CC04004H
Abstract
Using superoxide reductase as a model system, a computational approach reveals how histidine tautomerism tunes the redox properties of metalloenzymes to enable their catalytic function. Inspired by these experimentally inaccessible insights, non-canonical histidine congeners are introduced as new versatile tools for the rational engineering of biological transition metal sites.


Recommended Literature
- [1] Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts
- [2] Molecular recognition of carboxylates in the protein leucine zipper by a multivalent supramolecular ligand: residue-specific, sensitive and label-free probing by UV resonance Raman spectroscopy†
- [3] Stabilizing hydrogen-mediated sextuple bonds by quintuple superatomic bonding and a bond†
- [4] Inside back cover
- [5] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [6] An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction†
- [7] Design and synthesis of a bivalent probe targeting the putative mu opioid receptor and chemokine receptor CXCR4 heterodimer†
- [8] Facile and template-free synthesis of porous carbon modified with FeOx for transfer hydrogenation of nitroarenes†
- [9] In situ grown cobalt phosphide (CoP) on perovskite nanofibers as an optimized trifunctional electrocatalyst for Zn–air batteries and overall water splitting†
- [10] High-capacity polysulfide–polyiodide nonaqueous redox flow batteries with a ceramic membrane†










